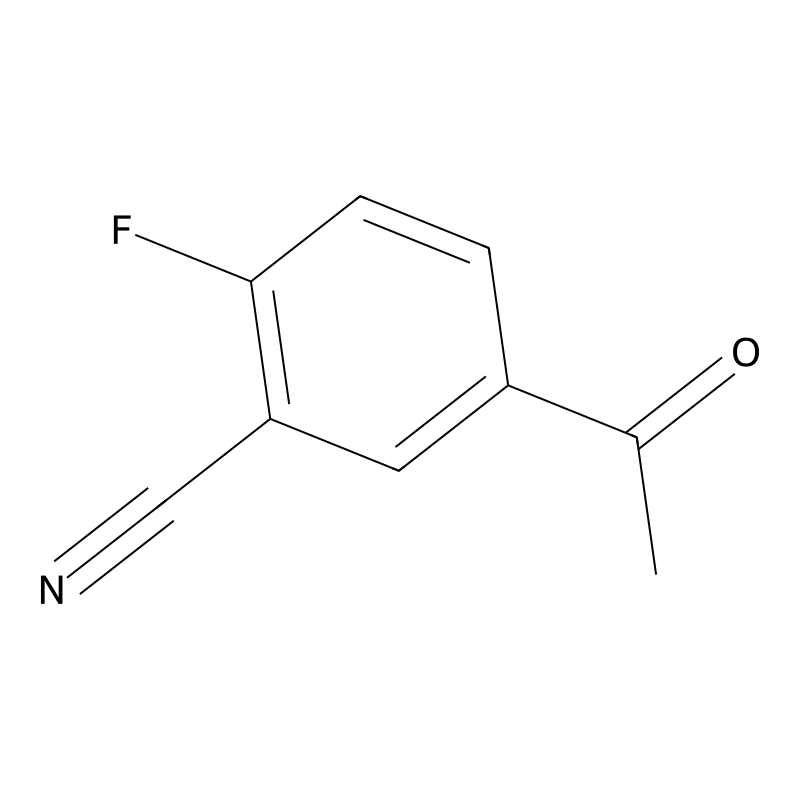

5-Acetyl-2-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Spectroscopy

Scientific Field: Physical Chemistry

Summary of the Application: Fluorinated organic compounds like 2-fluorobenzonitrile and 3-fluorobenzonitrile are important fine chemical intermediates.

Results or Outcomes: The precise excitation energy (band origin) and adiabatic ionization energy were determined for both 2-fluorobenzonitrile and 3-fluorobenzonitrile.

5-Acetyl-2-fluorobenzonitrile is a chemical compound classified as a benzene derivative. Its structure features an acetyl group and a fluorine atom attached to a benzonitrile core, which is represented by the molecular formula and has a molecular weight of approximately 163.15 g/mol. This compound is notable for its unique combination of functional groups, which enhances its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

- Oxidation: The acetyl group can be oxidized to yield 5-acetyl-2-fluorobenzoic acid.

- Reduction: The nitrile group can be reduced to form 5-acetyl-2-fluorobenzylamine.

- Substitution: The fluorine atom can be replaced with other functional groups under suitable conditions.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide or Grignard reagents for substitution.

Research into the biological activity of 5-acetyl-2-fluorobenzonitrile indicates potential interactions with various biomolecules. Its unique structure may allow it to modulate biological pathways, making it a candidate for further investigation in drug development. The compound's acetyl and fluorine groups contribute to its reactivity, possibly affecting its pharmacological properties.

The synthesis of 5-acetyl-2-fluorobenzonitrile typically involves the following steps:

- Reaction of 2-Fluorobenzonitrile with Acetyl Chloride: This reaction is often conducted in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to prevent hydrolysis.

- Purification: The resultant mixture is purified through recrystallization or chromatography to isolate the desired compound with high purity.

Industrial methods mirror these laboratory techniques but are scaled up for mass production, ensuring consistent quality through controlled reaction conditions .

5-Acetyl-2-fluorobenzonitrile has various applications across different domains:

- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biology: The compound is being investigated for its biological interactions and potential therapeutic effects.

- Medicine: It may act as a pharmacophore in drug development.

- Industry: Utilized in producing specialty chemicals and materials.

The interaction studies of 5-acetyl-2-fluorobenzonitrile focus on its binding affinity with specific molecular targets. These interactions can lead to significant physiological effects, which are crucial for understanding its potential therapeutic applications. The mechanism of action likely involves forming stable complexes with biomolecules, influenced by the compound's functional groups.

Several compounds share structural similarities with 5-acetyl-2-fluorobenzonitrile. Here is a comparison highlighting its uniqueness:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2-Fluorobenzonitrile | Lacks the acetyl group; less reactive | Absence of acetyl group |

| 5-Acetyl-2-chlorobenzonitrile | Contains chlorine instead of fluorine | Different reactivity due to chlorine |

| 5-Acetyl-2-methylbenzonitrile | Contains a methyl group instead of fluorine | Affects chemical behavior significantly |

| 4-Acetyl-2-fluorobenzonitrile | Similar structure but differs in position of acetyl | Positioning alters reactivity |

5-Acetyl-2-fluorobenzonitrile stands out due to its combination of both an acetyl group and a fluorine atom, which confers distinct chemical properties and reactivity compared to these similar compounds .